molecular formula C6H6N2O3 B1330670 2-Hydroxy-4-methyl-3-nitropyridine CAS No. 21901-18-8

2-Hydroxy-4-methyl-3-nitropyridine

Cat. No.: B1330670
CAS No.: 21901-18-8
M. Wt: 154.12 g/mol
InChI Key: HZCWTTHQRMHIIE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-4-methyl-3-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. One common method includes the following steps:

    Nitration Reaction: 2-Hydroxy-4-methylpyridine is dissolved in a suitable solvent such as pyridine. Nitric acid is then added dropwise to the solution while maintaining the reaction mixture in an ice bath to control the temperature.

    Post-Reaction Treatment: After the nitration reaction, the solvent is concentrated, and the mixture is neutralized with an alkaline solution.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and efficient purification processes to ensure high purity and minimal waste .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Hydroxy-4-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Hydroxy-4-carboxy-3-nitropyridine.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitropyridine: Similar structure but with the nitro group at the fifth position.

    4-Hydroxy-3-nitropyridine: Similar structure but with the hydroxyl group at the fourth position.

    2-Hydroxy-3-nitropyridine: Similar structure but without the methyl group.

Uniqueness

2-Hydroxy-4-methyl-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWTTHQRMHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323077
Record name 2-Hydroxy-4-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-18-8
Record name 21901-18-8
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Record name 2-Hydroxy-4-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methyl-3-nitropyridine
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Synthesis routes and methods

Procedure details

2-Amino-4-methyl-3-nitropyridine (120 g, 0.78 mol) was suspended in water (1.6 L), a concentrated sulfuric acid (120 mL) was added dropwise, and the clear yellow solution was cooled to 0° C. in an ice bath. Sodium nitrite (98 g, 1.42 mol) dissolved in water (250 mL) was added slowly bellow the liquid surface of the reaction solution through a long stem funnel. The reaction mixture was stirred at room temperature for 2 h and was boiled up until no further emission of a brown gas was observed. The reaction solution was cooled, filtered, and dried to obtain the title compound (yield 91.6%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 L
Type
solvent
Reaction Step Four
Yield
91.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?

A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize this compound [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].

Q2: How have computational chemistry methods been employed to study this compound?

A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of this compound [, ]. These calculations provide insights into:

  • Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].
  • Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].
  • Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].
  • Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].

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